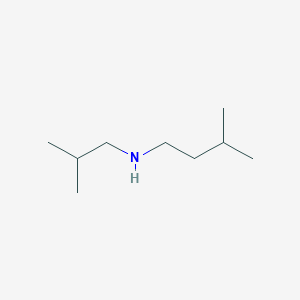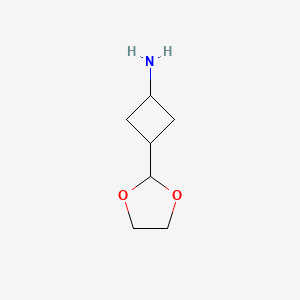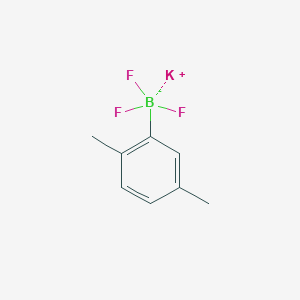![molecular formula C11H13BrN4O2 B13508046 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in its structure makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2,3-diamine.
Cyclization: The diamine undergoes cyclization with a suitable aldehyde, such as benzaldehyde, to form the imidazo[4,5-b]pyridine core.
Protection: The resulting compound is then protected with a Boc group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving phase transfer catalysis and solid-liquid extraction techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: The major products are the substituted imidazo[4,5-b]pyridines.
Deprotection: The major product is the free amine derivative of the imidazo[4,5-b]pyridine.
Applications De Recherche Scientifique
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiproliferative activities.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules that can modulate biological pathways.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain biological receptors, such as angiotensin II and thromboxane A2 receptors . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
Uniqueness
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is unique due to the presence of the Boc protecting group, which enhances its stability and makes it a versatile intermediate for further functionalization. This feature distinguishes it from other similar compounds that lack such protection.
Propriétés
Formule moléculaire |
C11H13BrN4O2 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
GBTABBMWTFEYLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)





